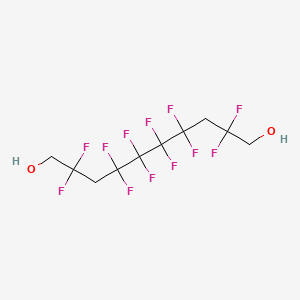
2,2,4,4,5,5,6,6,7,7,9,9-Dodecafluorodecane-1,10-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4,4,5,5,6,6,7,7,9,9-Dodecafluorodecane-1,10-diol is a highly fluorinated compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart significant hydrophobicity and chemical stability. It is used in various scientific and industrial applications due to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,5,5,6,6,7,7,9,9-Dodecafluorodecane-1,10-diol typically involves the fluorination of decane-1,10-diol. This process can be achieved through various methods, including direct fluorination using elemental fluorine or electrochemical fluorination. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale fluorination processes. These methods are optimized for efficiency and yield, often utilizing specialized equipment to handle the reactive fluorine gas safely. The resulting product is then purified through distillation or recrystallization to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,4,4,5,5,6,6,7,7,9,9-Dodecafluorodecane-1,10-diol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into less oxidized forms, such as alcohols.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
2,2,4,4,5,5,6,6,7,7,9,9-Dodecafluorodecane-1,10-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing other fluorinated compounds and materials.
Biology: Its hydrophobic properties make it useful in studying membrane interactions and protein folding.
Medicine: The compound is explored for its potential in drug delivery systems due to its stability and biocompatibility.
Industry: It is used in the production of specialized coatings, lubricants, and surfactants.
Wirkmechanismus
The mechanism by which 2,2,4,4,5,5,6,6,7,7,9,9-Dodecafluorodecane-1,10-diol exerts its effects is primarily related to its fluorinated structure. The multiple fluorine atoms create a highly hydrophobic surface, which can interact with various molecular targets. These interactions can influence the behavior of biological membranes, proteins, and other macromolecules, leading to its diverse applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluoro-1,10-decanediol: Another highly fluorinated diol with similar properties but a different fluorination pattern.
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate: A fluorinated acrylate used in surface functionalization and nanomaterial synthesis.
Uniqueness
2,2,4,4,5,5,6,6,7,7,9,9-Dodecafluorodecane-1,10-diol is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. Its combination of hydrophobicity, stability, and reactivity makes it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
90177-97-2 |
|---|---|
Molekularformel |
C10H10F12O2 |
Molekulargewicht |
390.17 g/mol |
IUPAC-Name |
2,2,4,4,5,5,6,6,7,7,9,9-dodecafluorodecane-1,10-diol |
InChI |
InChI=1S/C10H10F12O2/c11-5(12,3-23)1-7(15,16)9(19,20)10(21,22)8(17,18)2-6(13,14)4-24/h23-24H,1-4H2 |
InChI-Schlüssel |
DAJUWLXWWROENQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(CO)(F)F)C(C(C(C(CC(CO)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


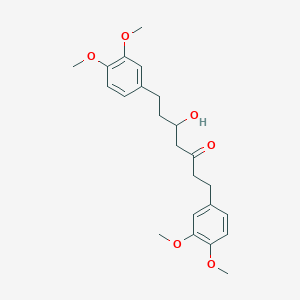
![5-Amino-4-[2-(5-hydroxynaphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14359056.png)
methyl}benzoate](/img/structure/B14359060.png)
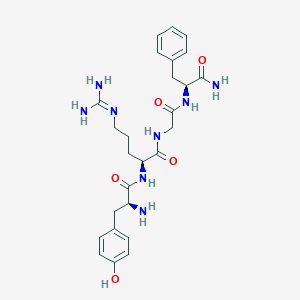
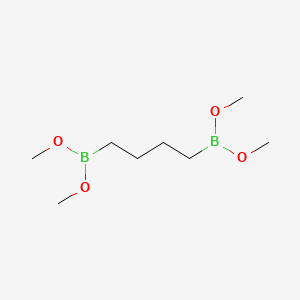

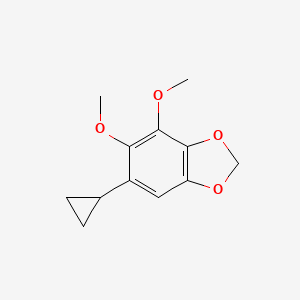
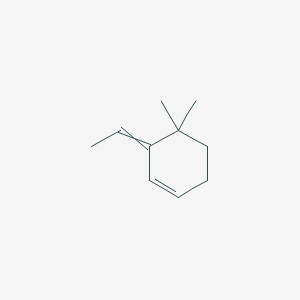


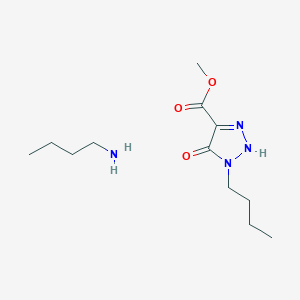

![N-{2-[(8-Butyl-8-azabicyclo[3.2.1]octan-3-yl)amino]ethyl}acetamide](/img/structure/B14359120.png)
![Methyl(dipentyl)[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14359131.png)
